1-Cyclopropyl-2-(m-tolylthio)ethan-1-one
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Overview
Description
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one is an organic compound with the molecular formula C12H14OS It is characterized by the presence of a cyclopropyl group attached to an ethanone backbone, with a m-tolylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one typically involves the reaction of cyclopropyl methyl ketone with m-tolylthiol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The m-tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl group and the m-tolylthio substituent play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-(p-tolylthio)ethan-1-one: Similar structure but with a p-tolylthio group.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Contains a fluorophenyl group instead of a tolylthio group.
Uniqueness
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one is unique due to the specific positioning of the m-tolylthio group, which influences its chemical reactivity and potential applications. The presence of the cyclopropyl group also adds to its distinctiveness, affecting its stability and interaction with other molecules.
This compound’s unique structural features and diverse reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C12H14OS |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-cyclopropyl-2-(3-methylphenyl)sulfanylethanone |
InChI |
InChI=1S/C12H14OS/c1-9-3-2-4-11(7-9)14-8-12(13)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 |
InChI Key |
BTYCXENRCVWXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)C2CC2 |
Origin of Product |
United States |
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